molecular formula C15H16N2O B7672488 4-(3-Pyridin-3-ylphenyl)morpholine

4-(3-Pyridin-3-ylphenyl)morpholine

Cat. No.: B7672488
M. Wt: 240.30 g/mol
InChI Key: AERWKSXXQSDSSK-UHFFFAOYSA-N
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Description

4-(3-Pyridin-3-ylphenyl)morpholine is a heterocyclic compound that features a morpholine ring attached to a phenyl group, which is further substituted with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Pyridin-3-ylphenyl)morpholine typically involves the following steps:

    Formation of the Intermediate: The initial step involves the formation of an intermediate compound, such as 3-bromopyridine, which is then reacted with a phenylboronic acid derivative under Suzuki coupling conditions to form 3-phenylpyridine.

    Morpholine Introduction: The 3-phenylpyridine is then subjected to a nucleophilic substitution reaction with morpholine, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3-Pyridin-3-ylphenyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents on the phenyl or pyridine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with hydrogenated rings.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

4-(3-Pyridin-3-ylphenyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as an antagonist for certain receptors.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3-Pyridin-3-ylphenyl)morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it can act as an antagonist for dopamine receptors (D2 and D3) and serotonin receptors (5-HT2A), thereby modulating neurotransmitter activity and potentially treating conditions like schizophrenia.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as 3-phenylpyrrolidine, which share structural similarities but differ in their pharmacological profiles.

    Piperidine Derivatives: Compounds like 4-phenylpiperidine, which have a piperidine ring instead of a morpholine ring, leading to different biological activities.

Uniqueness

4-(3-Pyridin-3-ylphenyl)morpholine is unique due to its combination of a morpholine ring with a pyridine-substituted phenyl group, which imparts distinct chemical and biological properties compared to other heterocyclic compounds.

Properties

IUPAC Name

4-(3-pyridin-3-ylphenyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-3-13(14-4-2-6-16-12-14)11-15(5-1)17-7-9-18-10-8-17/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERWKSXXQSDSSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC(=C2)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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